molecular formula C20H22O9 B14309521 Acetic acid;anthracene-1,8,10-triol CAS No. 111602-34-7

Acetic acid;anthracene-1,8,10-triol

Cat. No.: B14309521
CAS No.: 111602-34-7
M. Wt: 406.4 g/mol
InChI Key: BOOFFVOQICFQPB-UHFFFAOYSA-N
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Description

Acetic acid;anthracene-1,8,10-triol is a compound that combines the properties of acetic acid and anthracene derivatives. Acetic acid is a simple carboxylic acid known for its use in vinegar, while anthracene is a polycyclic aromatic hydrocarbon with three fused benzene rings. The combination of these two components results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;anthracene-1,8,10-triol typically involves the reaction of anthracene derivatives with acetic acid under specific conditions. One common method involves the nitration of anthracene followed by reduction and subsequent reaction with acetic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;anthracene-1,8,10-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like acetic acid or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxyanthracenes. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

Acetic acid;anthracene-1,8,10-triol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of acetic acid;anthracene-1,8,10-triol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;anthracene-1,8,10-triol include other anthracene derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of acetic acid and anthracene moieties. This combination imparts distinct chemical reactivity and physical properties, making it particularly useful in specific applications such as organic electronics and photochemistry .

Properties

CAS No.

111602-34-7

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

acetic acid;anthracene-1,8,10-triol

InChI

InChI=1S/C14H10O3.3C2H4O2/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16;3*1-2(3)4/h1-7,15-17H;3*1H3,(H,3,4)

InChI Key

BOOFFVOQICFQPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=C2C(=C1)O)C(=CC=C3)O)O

Origin of Product

United States

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